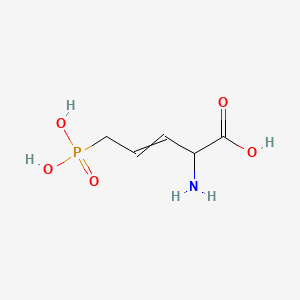

Amino-5-phosphono-3-pentenoic acid

Description

Properties

Molecular Formula |

C5H10NO5P |

|---|---|

Molecular Weight |

195.11 g/mol |

IUPAC Name |

2-amino-5-phosphonopent-3-enoic acid |

InChI |

InChI=1S/C5H10NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h1-2,4H,3,6H2,(H,7,8)(H2,9,10,11) |

InChI Key |

TUMOUMLCWZEIRK-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC(C(=O)O)N)P(=O)(O)O |

Synonyms |

2-amino-5-phosphono-3-pentenoic acid 2-amino-5-phosphono-3-pentenoic acid, E-(+-)-isomer 2-APPA |

Origin of Product |

United States |

Ii. Biosynthesis and Genetic Determinants of Appa

Identification and Characterization of Biosynthetic Gene Clusters (e.g., rhi Cluster)

The genetic blueprint for the production of rhizocticins, and consequently APPA, is encoded within a specific biosynthetic gene cluster known as the rhi cluster in Bacillus subtilis ATCC6633. nih.gov The identification and characterization of this cluster have been pivotal in understanding the molecular machinery behind APPA synthesis. Bioinformatic analysis of the rhi genes has allowed for the proposal of a detailed biosynthetic pathway. nih.gov

To confirm the function of the rhi cluster, it was heterologously expressed in Bacillus subtilis 168, a strain that does not naturally produce rhizocticins. This experiment successfully induced the production of rhizocticin B, validating the role of the rhi cluster in the biosynthesis of these phosphonate (B1237965) antibiotics. nih.gov Interestingly, the rhi gene cluster occupies a genomic locus that, in related species, is taken by the skf gene cluster, which is responsible for producing a different type of peptide antibiotic. This phenomenon of different secondary metabolism gene clusters residing at the same genomic location is a common observation in bacteria. nih.gov

Enzymatic Transformations in the APPA Biosynthetic Pathway

The synthesis of APPA is a multi-step process involving several key enzymatic transformations that convert primary metabolites into this complex non-proteinogenic amino acid.

Initial Metabolic Branchpoints and Intermediates

The biosynthesis of virtually all known phosphonate natural products commences with the conversion of the primary metabolite phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy). nih.govfrontiersin.org This reaction is catalyzed by the enzyme PEP mutase, encoded by the rhiH gene within the rhi cluster. nih.gov However, this initial rearrangement is thermodynamically unfavorable. To drive the reaction forward, subsequent enzymes in the pathway immediately transform PnPy into the next intermediate. nih.gov In the APPA pathway, PnPy is decarboxylated by a PnPy decarboxylase, composed of two subunits encoded by rhiE and rhiF, to yield phosphonoacetaldehyde (B103672) (PnAA). nih.gov This irreversible step is a common strategy in many phosphonate biosynthetic pathways. nih.gov

Aldol (B89426) Reactions and Key Enzymes (e.g., RhiG, PluG)

A crucial step in the formation of the APPA backbone is an aldol reaction. The enzyme RhiG, an aldolase (B8822740) homolog, catalyzes the condensation of phosphonoacetaldehyde (PnAA) and oxaloacetate. nih.gov This reaction forms 2-keto-4-hydroxy-5-phosphonopentanoic acid. nih.gov RhiG is homologous to 4-hydroxy-2-oxovalerate aldolase DmpG, and it is presumed to require a divalent metal cation for its activity, a characteristic of class II aldolases. nih.gov

Ligase Activities and Peptide Assembly (e.g., ATP-Grasp Ligases)

While the specific ligases involved in the final assembly of the rhizocticin peptides are part of the broader biosynthetic pathway, the formation of peptide bonds is a critical step. Generally, this is accomplished by ATP-grasp ligases. nih.gov These enzymes catalyze the ATP-dependent ligation of a carboxylate-containing molecule to an amino group-containing molecule, often through the formation of an acylphosphate intermediate. wikipedia.orgresearchgate.netnih.gov This family of enzymes is responsible for synthesizing a wide variety of peptide-based natural products. nih.gov

Self-Resistance Mechanisms in Producer Organisms (e.g., Bacillus subtilis)

To avoid self-intoxication by the APPA it produces, Bacillus subtilis ATCC6633 has evolved a specific and effective resistance mechanism.

Molecular Basis of Threonine Synthase Insensitivity

APPA is a potent and irreversible inhibitor of threonine synthase (ThrC), an essential enzyme for the viability of many organisms, including bacteria. nih.govnih.gov B. subtilis ATCC6633 circumvents this toxicity by possessing two distinct threonine synthase enzymes. One is the standard, housekeeping ThrC (BsThrC), which is sensitive to APPA. The other, encoded by the rhiB gene within the rhi cluster, is an APPA-resistant threonine synthase (RhiB). nih.gov

Kinetic and spectroscopic analyses have confirmed that RhiB is a functional threonine synthase with a catalytic efficiency comparable to that of BsThrC. nih.gov The structural basis for RhiB's resistance to APPA lies in a single amino acid substitution within its active site. nih.gov Crystal structures of APPA bound to the sensitive BsThrC revealed a covalent complex between the inhibitor and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.govnih.gov Comparative sequence analysis and site-directed mutagenesis studies have shown that a key phenylalanine residue in BsThrC is replaced by a tyrosine in RhiB. The introduction of a hydroxyl group from the tyrosine residue near the δ-carbon of APPA is thought to interfere with its binding to PLP, thus conferring resistance. nih.gov This is supported by experiments where a single site mutation in BsThrC (Phe132Tyr) made it less sensitive to APPA, while the reverse mutation in RhiB (Tyr188Phe) increased its sensitivity to the inhibitor. nih.gov

Interactive Data Tables

Key Genes in the rhi Cluster and Their Putative Functions

| Gene | Putative Function |

| rhiH | PEP mutase (converts PEP to PnPy) |

| rhiE/rhiF | PnPy decarboxylase (converts PnPy to PnAA) |

| rhiG | Aldolase (catalyzes condensation of PnAA and oxaloacetate) |

| rhiB | APPA-resistant threonine synthase (self-resistance) |

| rhiD | Putative exporter of rhizocticins |

Key Enzymes in APPA Biosynthesis and Resistance

| Enzyme | Gene | Role |

| PEP mutase | rhiH | Catalyzes the initial C-P bond formation. |

| PnPy decarboxylase | rhiE/rhiF | Drives the pathway forward by irreversible decarboxylation. |

| RhiG | rhiG | Forms the carbon backbone of APPA via an aldol reaction. |

| Threonine Synthase (sensitive) | thrC | Housekeeping enzyme, inhibited by APPA. |

| Threonine Synthase (resistant) | rhiB | Provides self-resistance to APPA. |

Structural Determinants of Resistance

Resistance to Amino-5-phosphono-3-pentenoic acid (APPA) is primarily determined by structural alterations in its molecular target, the N-methyl-D-aspartate (NMDA) receptor. As a competitive antagonist, APPA exerts its effects by binding to the glutamate (B1630785) recognition site on the GluN2 subunits of the NMDA receptor. nih.govnih.gov Consequently, modifications to this binding site that reduce the affinity of APPA can lead to resistance. The structural basis for this resistance lies in the specific amino acid residues that form the binding pocket and interact with the antagonist.

The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). pdbj.orgmdpi.com The glutamate binding site, where APPA acts, is located at the interface of the bilobed ligand-binding domain (LBD) of the GluN2 subunit. pdbj.orgnih.gov High-resolution crystal structures of the NMDA receptor LBD in complex with the closely related antagonist D-2-amino-5-phosphonopentanoic acid (D-AP5) have provided significant insights into the key interactions that stabilize the antagonist within the binding pocket. pdbj.orgyoutube.com

These studies reveal that the binding of phosphonate-containing antagonists like AP5 involves a network of interactions with specific residues in both the S1 and S2 regions of the GluN2 LBD. nih.gov The phosphonate group, a critical moiety for antagonist activity, forms polar interactions and water-mediated hydrogen bonds with residues in the lower part of the binding domain. youtube.com The α-amino and α-carboxylate groups of the antagonist are also key for binding, forming interactions with residues in the upper lobe of the LBD. youtube.com

Mutations in the genes encoding the GluN2 subunits, particularly in regions that constitute the glutamate binding site, can therefore confer resistance to APPA. Site-directed mutagenesis studies have demonstrated that alterations to key residues can dramatically affect the potency of competitive antagonists. nih.gov For instance, even conservative mutations within the binding pocket can lead to non-functional receptors or significantly alter ligand affinity. nih.gov

The following interactive data table summarizes key amino acid residues within the GluN2A subunit of the NMDA receptor that are implicated in the binding of competitive antagonists and thus are potential sites for resistance-conferring mutations.

| Residue | Location in GluN2A | Role in Antagonist Binding | Potential Impact of Mutation on APPA Binding |

| Histidine | Upper Lobe of LBD | Forms pi-stacking interactions with the antagonist's amino group. youtube.com | Disruption of this interaction could significantly reduce binding affinity. |

| Threonine | S2 Region | Involved in the dissociation rate of glutamate and likely affects antagonist binding kinetics. nih.gov | Alteration could change the on/off rate of APPA, affecting its potency. |

| Lysine (B10760008) (K738) | Near Glutamate Binding Site | Indirectly influences the binding cavity. nih.gov | Mutation could alter the shape of the binding pocket, reducing APPA affinity. |

| Tyrosine (Y754) | Near Glutamate Binding Site | Indirectly influences the binding cavity. nih.gov | Mutation could alter the shape of the binding pocket, reducing APPA affinity. |

| Threonine (T758) | Near Glutamate Binding Site | Indirectly influences the binding cavity. nih.gov | Mutation could alter the shape of the binding pocket, reducing APPA affinity. |

| Isoleucine (I755) | Near Glutamate Binding Site | Indirectly influences the binding cavity. nih.gov | Mutation could alter the shape of the binding pocket, reducing APPA affinity. |

It is important to note that while the glutamate binding site is highly conserved across different GluN2 subunits, there are subtle differences in the amino acid composition. researchgate.net These variations can be exploited for the development of subunit-selective antagonists and also mean that resistance-conferring mutations may have different effects depending on the specific GluN2 subunit present in the receptor complex. nih.gov For example, some residues that are not in direct contact with the ligand can influence the shape and accessibility of the binding pocket, thereby mediating subunit-selective antagonist affinity. nih.gov Mutations in these non-conserved residues could therefore be a source of differential resistance to APPA among various NMDA receptor subtypes.

Iii. Mechanism of Action and Biological Target Interactions

Inhibition of Threonine Synthase (ThrC)

The Z-isomer of 2-amino-5-phosphono-3-pentenoic acid has been identified as a potent inhibitor of Escherichia coli threonine synthase (ThrC). nih.gov This enzyme is a crucial component in the biosynthetic pathway of threonine, an essential amino acid. wikipedia.org The inhibitory action of the compound is a result of its structural similarity to the enzyme's natural substrate and its ability to interact with the enzyme's cofactor.

The inhibition of E. coli threonine synthase by (Z)-2-amino-5-phosphono-3-pentenoic acid is characterized as irreversible and time-dependent. nih.gov This type of inhibition, often termed suicide or mechanism-based inactivation, occurs when an inhibitor binds to the enzyme and forms a permanent, inactivating covalent bond. youtube.comyoutube.com The process follows pseudo-first-order and saturation kinetics, indicating that the inhibitor initially forms a reversible enzyme-inhibitor complex before the irreversible modification occurs. nih.govnih.gov This complex mechanism suggests that the inhibitor's effectiveness is dependent on the enzyme's own catalytic action. nih.govyoutube.com

The toxic effects of di- and tripeptide antibiotics like rhizocticines and plumbemicines are attributed to the action of (Z)-2-amino-5-phosphono-3-pentenoic acid. nih.gov This unusual amino acid is a common component of these antibiotics and is released by peptidases within the target cell, where it then proceeds to inhibit threonine synthase. nih.gov

Threonine synthase catalyzes the conversion of O-phospho-L-homoserine to L-threonine and phosphate (B84403). wikipedia.org Amino-5-phosphono-3-pentenoic acid acts as an effective inhibitor because its structure closely mimics that of the natural substrate, O-phospho-L-homoserine. nih.govwikipedia.org This structural similarity allows it to fit into the active site of the enzyme. youtube.com Phosphonate (B1237965) compounds, such as the one under discussion, are often designed as non-hydrolyzable analogs of phosphate-containing substrates, which contributes to their stability and inhibitory potential against enzymes that process phosphorylated molecules. rsc.orgfrontiersin.orgnih.gov The enzyme mistakes the inhibitor for its substrate, initiating the catalytic process that ultimately leads to its own inactivation. youtube.comacs.org

Threonine synthase, like many enzymes involved in amino acid metabolism, requires pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor. wikipedia.orgnih.govnih.gov The PLP cofactor is bound to the enzyme's active site and plays a direct role in catalysis by forming a Schiff base (internal aldimine) with a lysine (B10760008) residue in the resting state. nih.gov When a substrate enters the active site, it displaces the lysine to form a new Schiff base (external aldimine) with the PLP. nih.gov

In the case of suicide inhibition by (Z)-2-amino-5-phosphono-3-pentenoic acid, the enzyme begins to process the inhibitor as if it were the natural substrate. nih.gov This catalytic action transforms the inhibitor into a highly reactive intermediate within the active site. This reactive species then forms a stable, covalent bond with the PLP cofactor, leading to the formation of an inactive adduct. nih.gov This covalent modification permanently blocks the enzyme's active site, preventing it from binding to its natural substrate and carrying out its normal catalytic function. youtube.com

Interaction with Other Enzymes

Reversible Competitive Inhibition of Cystathionine (B15957) γ-Synthase

No information was found in the searched scientific literature regarding the reversible competitive inhibition of cystathionine γ-synthase by 2-amino-5-phosphono-3-pentenoic acid.

Broader Spectrum of Enzyme Interactions

Research into the broader pharmacological profile of 2-amino-5-phosphono-3-pentenoic acid and its close analogs indicates a high degree of selectivity for the NMDA receptor. Studies on the analog CGP 37849 and its ethyl ester CGP 39551 found them to be weak or inactive when tested against a panel of 18 other receptor binding sites. nih.gov

Furthermore, these compounds did not act as inhibitors of L-[³H]-glutamate uptake into rat brain synaptosomes, nor did they affect the electrically stimulated release of endogenous glutamate (B1630785) from hippocampal slices. nih.govpatsnap.com Similarly, the rigid analog CGS 19755 was found to be highly selective, failing to interact with 23 other receptor types, including the quisqualate and kainate subtypes of excitatory amino acid receptors. It also did not affect the uptake of L-[³H]glutamate. This high selectivity for the NMDA receptor suggests that 2-amino-5-phosphono-3-pentenoic acid and its derivatives have a very narrow spectrum of interaction with other enzymes and receptors.

Iv. Chemical Synthesis and Derivatization Strategies for Research

Stereoselective Chemical Synthesis Routes for APPA Enantiomers and Isomers

The biological activity of APPA is highly dependent on its stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure forms, namely (R)-APPA and (S)-APPA, is of paramount importance.

Asymmetric synthesis is a cornerstone of modern organic chemistry, allowing for the preparation of a single enantiomer of a chiral molecule. mdpi.com In the context of APPA, the Still-Gennari olefination has proven to be a valuable technique for establishing the Z-configuration of the double bond with high selectivity. researchgate.netnih.govnumberanalytics.com This reaction, a modification of the Horner-Wadsworth-Emmons reaction, utilizes phosphonates with electron-withdrawing groups to favor the formation of the Z-alkene, a key structural feature of APPA. nih.gov The reaction's success is often dependent on specific reaction conditions and the choice of reagents. researchgate.netnih.gov While the Still-Gennari olefination is a powerful tool, achieving high Z-selectivity can sometimes be challenging and may require careful optimization. researchgate.net In a notable total synthesis of the natural product (+)-Euphorikanin A, a Still-Gennari olefination was employed to install a Z-enoate, which was a precursor to a key cyclization step. chemistryviews.org

Table 1: Key Features of the Still-Gennari Olefination

| Feature | Description |

| Reaction Type | Horner-Wadsworth-Emmons (HWE) Olefination |

| Key Reagents | Phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) |

| Selectivity | High Z-selectivity for the resulting alkene |

| Mechanism | Kinetically controlled process |

| Applications | Synthesis of complex molecules, natural products, and pharmaceuticals containing Z-alkenes |

A critical step in the synthesis of APPA is the formation of the phosphorus-carbon (P-C) bond, which creates the phosphonate (B1237965) group. The Michaelis-Arbuzov reaction is a widely used and classical method for this transformation. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to generate a dialkyl phosphonate. wikipedia.orgnih.gov The reaction is versatile and has been the subject of numerous reviews and modifications to improve its efficiency and scope. wikipedia.orgnih.gov While traditionally requiring heat, variations using Lewis acid catalysts or microwave assistance have been developed. organic-chemistry.orgnih.gov

Table 2: Overview of the Michaelis-Arbuzov Reaction

| Feature | Description |

| Reaction Type | P-C bond formation |

| Reactants | Trivalent phosphorus ester (e.g., trialkyl phosphite) and an alkyl halide |

| Product | Pentavalent phosphorus species (e.g., phosphonate) |

| Significance | Fundamental reaction for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides |

| Variations | Lewis acid-mediated, microwave-assisted, and alcohol-based methods |

Palladium-catalyzed reactions have become indispensable in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgthieme-connect.de In the context of amino acid synthesis, palladium-catalyzed allylic alkylation has emerged as a powerful tool for the stereoselective construction of complex amino acid derivatives. rsc.orgthieme-connect.denih.gov This methodology can be used to introduce the side chain of APPA with control over the stereochemistry. The use of chiral ligands in these palladium-catalyzed reactions allows for asymmetric induction, leading to the formation of enantiomerically enriched products. nih.gov The development of robust and reliable palladium precatalysts continues to be an active area of research, with applications in the synthesis of a wide range of chiral molecules. youtube.com

Development of APPA Analogs and Probes for Mechanistic Studies

To investigate the precise molecular interactions of APPA with its receptor targets, researchers design and synthesize a variety of analogs and probes. These modified molecules serve as invaluable tools for mapping binding sites and understanding the structural basis of the compound's activity.

Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their biological targets. nih.gov This method involves the use of a photoaffinity probe, which is a molecule that contains a photoreactive group, a pharmacophore (in this case, an APPA analog), and often a reporter tag. nih.gov Upon irradiation with UV light, the photoreactive group forms a highly reactive species that can covalently bind to nearby amino acid residues in the receptor's binding pocket. nih.govnih.gov

A significant advancement in the study of NMDA receptors was the synthesis of a photoaffinity ligand based on the structure of 2-amino-5-phosphono-3-pentenoic acid. nih.gov Specifically, an omega-4-azidosalicylamide derivative was synthesized and iodinated to create a high-affinity photoaffinity ligand for the NMDA receptor glutamate (B1630785) recognition site. nih.gov The design of such probes often involves incorporating a diazirine or aryl azide (B81097) group as the photoreactive moiety and a tag like biotin (B1667282) or a radiolabel for detection and purification of the cross-linked receptor-ligand complex. nih.govnih.gov The synthesis of these complex molecules requires multi-step procedures and careful purification to ensure their efficacy as molecular probes. nih.gov

Table 3: Components of a Typical Photoaffinity Probe

| Component | Function | Example Moiety |

| Pharmacophore | Binds to the target receptor | APPA analog |

| Photoreactive Group | Forms a covalent bond with the receptor upon UV irradiation | Aryl azide, Diazirine |

| Reporter Tag | Enables detection and isolation of the labeled receptor | Biotin, Radiolabel (e.g., ¹²⁵I) |

The systematic modification of the APPA structure provides valuable insights into the structure-activity relationship at the NMDA receptor. By altering different parts of the molecule, such as the phosphonate group, the amino acid backbone, or the unsaturated linker, researchers can probe the importance of each structural element for binding and activity. nih.gov

The synthesis of various α-aminophosphonate analogues has been a focus of medicinal chemistry research. nih.gov These efforts often involve multi-component reactions to assemble the core structure. rsc.org Modifications can include altering the length of the carbon chain, introducing different substituents, or changing the nature of the acidic group. For instance, the synthesis of ApA analogues with a shortened phosphonate internucleotide linkage has been reported to study their hybridization properties. nih.gov Furthermore, phosphinic acid and phosphonamidate derivatives of amino acids have been synthesized as potential enzyme inhibitors. mdpi.com The development of novel synthetic methodologies, such as the use of phosphonylaminium salts, has facilitated the creation of diverse libraries of these modified phosphonoamino acid structures for biological screening. mdpi.com These synthetic endeavors are crucial for developing new research tools and potentially new therapeutic agents that target glutamate receptors. acs.orgsemanticscholar.orgnii.ac.jp

Oligopeptide Synthesis Incorporating APPA for Biological Evaluation

The incorporation of 2-Amino-5-phosphono-3-pentenoic acid (APPA) into peptide chains is a sophisticated strategy employed in chemical biology and medicinal chemistry to create novel molecules with tailored biological activities. These synthetic oligopeptides, which feature the unique structural properties of APPA, serve as valuable tools for probing biological systems and as potential therapeutic leads. The primary advantage of incorporating APPA is that its phosphonate group acts as a stable isostere of a natural phosphate (B84403) ester, rendering the peptide bond resistant to cleavage by cellular phosphatases. nih.gov This inherent stability makes APPA-containing peptides excellent candidates for mimicking phosphorylated peptides in a physiological environment. nih.gov

The principal methodology for constructing these modified peptides is Solid-Phase Peptide Synthesis (SPPS) . peptide.com This technique involves the stepwise addition of amino acids to a growing chain that is covalently attached to an insoluble polymer resin. The process begins with the C-terminal amino acid anchored to the resin, followed by cycles of Nα-deprotection and coupling of the subsequent Nα-protected amino acid until the desired sequence is assembled. nih.gov

For the successful integration of APPA into a peptide sequence via SPPS, a suitably protected APPA derivative is essential. The α-amino group is typically protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is standard in modern SPPS. mdpi.com The phosphonic acid moiety, however, requires its own protecting groups to prevent undesirable side reactions during the coupling steps. The synthesis of such phosphonopeptides can be achieved through various established routes, including the condensation of N-protected peptides with aminoalkylphosphonic acids using coupling reagents or the phosphonylation of peptide esters with N-protected aminoalkylphosphonochloridates. nih.gov

While specific literature detailing the synthesis and biological evaluation of APPA-containing oligopeptides is limited in the provided results, extensive research on analogous phosphonopeptides provides a robust framework for these strategies. A notable example is the synthesis of phosphonotripeptide derivatives based on d/l-fosfalin, another α-aminophosphonic acid. In these studies, d/l-fosfalin diethyl ester was coupled to various dipeptides using standard peptide coupling techniques. mdpi.com Subsequent removal of the protecting groups, for instance, using hydrogen bromide in acetic acid, yielded the final, deprotected phosphonopeptides ready for biological assessment. mdpi.com

The biological evaluation of these synthetic peptides is critical to determine their function and potential applications. Following synthesis and purification, the peptides are subjected to a battery of assays to assess their activity against specific biological targets. For example, novel phosphonopeptide derivatives have been synthesized and tested as "suicide substrates" to selectively inhibit bacterial enzymes. nih.gov In a study, derivatives of d/l-fosfalin and β-chloro-l-alanine were evaluated for their antimicrobial activity against a panel of 19 clinically relevant bacterial strains. nih.gov The goal of such research is often to identify potent and selective inhibitors that could be developed for diagnostic or therapeutic use, for instance, as selective agents in bacterial culture media. nih.gov

The research findings from these studies demonstrate the potential of phosphonopeptides as highly specific biological inhibitors. The data generated from such evaluations are typically presented in formats that quantify the compound's potency.

Table 1: Illustrative Biological Activity of Analogous Phosphonopeptide Derivatives

This table presents representative data on the antimicrobial activity of synthetic phosphonopeptides, illustrating the type of findings generated from their biological evaluation. The data is based on studies of fosfalin derivatives, which serve as a model for potential APPA-containing peptides.

| Peptide Derivative | Target Organism | Biological Assay | Measured Activity | Reference |

| Sarcosyl-Alanyl-Fosfalin | Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | Shows potential as a selective agent | nih.gov |

| Methionyl-Alanyl-Fosfalin | Listeria monocytogenes | Minimum Inhibitory Concentration (MIC) | Shows potential as a selective agent | nih.gov |

| Norvalyl-Alanyl-Fosfalin | Salmonella spp. | Minimum Inhibitory Concentration (MIC) | Shows potential as a selective agent | nih.gov |

| D-Fosfalin-β-chloro-L-alanine | Various Bacteria | Minimum Inhibitory Concentration (MIC) | Selective inhibition observed | nih.gov |

These findings underscore the principle that by systematically modifying the peptide sequence—for example, by altering the N-terminal amino acid—it is possible to modulate the biological activity and selectivity of the phosphonopeptide. mdpi.com This modular approach to synthesis and evaluation is central to the development of APPA-containing oligopeptides for targeted biological research.

V. Advanced Research Methodologies and Applications in Mechanistic Studies

Biochemical and Enzymatic Characterization Techniques

Biochemical and enzymatic assays are fundamental in characterizing the inhibitory properties of APPA. These methods allow for the quantitative assessment of its interaction with target enzymes, providing crucial data on the potency and mechanism of inhibition.

The process typically begins with monitoring enzyme activity over time in the presence of various concentrations of the inhibitor. researchgate.net From these progress curves, the observed rate of inactivation (k_obs) is determined for each inhibitor concentration. researchgate.net A plot of k_obs versus inhibitor concentration can then be analyzed. If the plot is hyperbolic, it allows for the individual determination of k_inact and the apparent K_i (K_i_app). nih.govresearchgate.net If the plot is linear, the slope provides the k_inact/K_i_app ratio. nih.govresearchgate.net For competitive irreversible inhibitors, the true K_i can be calculated from K_i_app if the substrate concentration and the enzyme's Michaelis constant (K_m) for the substrate are known. researchgate.net

Table 1: Kinetic Parameters for Enzyme Inhibition by APPA (Note: The following table is a representative example based on typical kinetic analyses of enzyme inhibitors. Specific values for APPA would be determined experimentally for its target enzyme.)

| Parameter | Description | Typical Value Range |

|---|---|---|

| k_inact | Rate of irreversible inactivation | 10-3 - 10-1 s-1 |

| K_i | Inhibitor affinity constant | nM - µM |

| k_inact/K_i | Second-order rate constant of inhibition | 103 - 107 M-1s-1 |

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural elucidation of research intermediates formed during the synthesis or enzymatic processing of APPA. nih.govnih.gov High-field NMR provides detailed information on the connectivity and stereochemistry of molecules. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can help in assigning the chemical structure of novel compounds. nih.gov

In the context of studying enzymatic reactions, NMR can be used to identify and characterize transient intermediates that are trapped or stabilized. nih.gov This provides direct evidence for proposed reaction mechanisms. While challenges exist, such as dealing with low sample amounts or unstable compounds, advancements in NMR technology, including high-field magnets and cryogenic probes, have significantly enhanced its capabilities in natural product and intermediate structure elucidation. nih.govresearchgate.net

Structural Biology Approaches

Structural biology provides a three-dimensional view of how APPA interacts with its target enzymes, offering a physical basis for its inhibitory activity. nih.gov

X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of molecules, including enzyme-inhibitor complexes. nih.govnumberanalytics.comresearchgate.net To achieve this, the target enzyme is co-crystallized with APPA, or pre-formed crystals of the apo-enzyme are soaked in a solution containing the compound. youtube.com The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. numberanalytics.com

These structures can reveal the precise binding mode of APPA within the enzyme's active site, identifying the key amino acid residues involved in the interaction and any conformational changes the enzyme undergoes upon binding. nih.govnumberanalytics.com This information is invaluable for understanding the mechanism of inhibition at a molecular level. researchgate.net

The crystal structures of APPA-enzyme complexes provide a static picture of the binding event, which forms the basis for understanding the dynamics of ligand recognition and the mechanism of inhibition. nih.govnih.gov By comparing the structure of the APPA-bound enzyme to the apo (unbound) form, researchers can identify conformational changes induced by the inhibitor. nih.gov

The "induced fit" model of ligand binding, where the initial binding of the ligand induces a conformational change in the enzyme to form a more stable complex, is often supported by such structural data. nih.gov The detailed interactions observed in the crystal structure, such as hydrogen bonds, ionic interactions, and van der Waals forces, explain the specificity and affinity of APPA for its target. nih.gov This structural understanding is crucial for the rational design of more potent and selective inhibitors.

Computational Chemistry and Molecular Modeling

Computational approaches complement experimental techniques by providing dynamic insights into the binding process and allowing for the prediction of inhibitor affinity and mechanism. nih.govresearchgate.net Molecular modeling can be used to simulate the interaction of APPA with its target enzyme, providing a deeper understanding of the binding energetics and the role of individual residues. nih.govnih.gov

Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the electronic details of the enzymatic reaction and the mechanism of covalent bond formation between APPA and the enzyme. researchgate.netacs.org These computational studies can help to rationalize experimental findings from kinetic and structural analyses and can guide the design of new APPA analogs with improved inhibitory properties. By integrating computational and experimental data, a comprehensive picture of the structure-function relationship of APPA can be achieved. acs.org

Docking Studies and Binding Affinity Predictions

Computational docking studies are instrumental in elucidating the binding modes and affinities of ligands to their protein targets. For derivatives of 2-Amino-5-phosphono-3-pentenoic acid, such as photoaffinity ligands, these studies have been crucial in understanding their interaction with the glutamate (B1630785) recognition site of the N-methyl-D-aspartate (NMDA) receptor. For instance, an omega-4-azidosalicylamide derivative of (E)-2-Amino-5-phosphono-3-pentenoic acid, when iodinated, has demonstrated a high binding affinity for the NMDA receptor's glutamate site, with an IC50 value of 34 nM in a competitive binding assay using [3H]CGP 39653. mdpi.com This high affinity underscores the potential of the 2-Amino-5-phosphono-3-pentenoic acid scaffold for designing potent NMDA receptor ligands.

While detailed docking studies on the parent compound, 2-Amino-5-phosphono-3-pentenoic acid, are not extensively reported in publicly available literature, the known antagonistic activity of its stereoisomers at the NMDA receptor suggests a competitive binding mechanism against the endogenous agonist, glutamate. The (E)-isomer, in particular, is a known competitive antagonist at the glutamate recognition site of the NMDA receptor. tandfonline.com The binding of such antagonists is thought to involve interactions with key residues within the ligand-binding domain of the NR2 subunit of the NMDA receptor. These interactions likely involve the amino acid and phosphonate (B1237965) groups of the molecule, which mimic the carboxylate groups of glutamate.

It is important to note that obtaining reliable docking and molecular modeling data for certain classes of inhibitors can be challenging. uni-saarland.de However, for related compounds, such as DL-(E)-2-amino-5-phosphono-3-pentenoic acid, it has been shown to bind to the pyridoxal (B1214274) 5'-phosphate (PLP) moiety of other enzymes like cystathionine-γ-synthase, forming a ketimine as a dead-end product, albeit with a relatively low affinity (Ki = 27 µM). ingentaconnect.com

| Compound/Derivative | Target | Binding Affinity (IC50/Ki) | Assay Method |

| Omega-4-azidosalicylamide derivative of (E)-2-Amino-5-phosphono-3-pentenoic acid | NMDA Receptor (Glutamate Site) | 34 nM (IC50) | [3H]CGP 39653 competitive binding assay |

| DL-(E)-2-amino-5-phosphono-3-pentenoic acid | Cystathionine-γ-synthase | 27 µM (Ki) | Enzymatic inhibition assay |

Simulation of Molecular Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful avenue to explore the conformational landscape of a molecule and its dynamic interactions with a biological target. While specific MD simulation studies focusing solely on 2-Amino-5-phosphono-3-pentenoic acid are not widely documented, the methodology has been applied to understand the behavior of similar phosphonate-containing molecules and their targets. For example, MD simulations have been employed to investigate the stabilization of the dimer interface of alanine (B10760859) racemase, an enzyme that can be inhibited by phosphonate analogs. ingentaconnect.com These simulations revealed the structural role of water molecules at the dimer interface. ingentaconnect.com

Furthermore, MD modeling has been used to suggest potential structures of complexes formed between L-nucleopeptides and RNA, highlighting the importance of the backbone stereochemistry in these interactions. mdpi.com In the context of oligopeptide antibiotics that contain a C-terminal (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) moiety, MD simulations could be invaluable for understanding their interaction with peptide transporters, which is a crucial step for their cellular uptake. Such simulations could elucidate the key intermolecular interactions that govern the binding and translocation of these compounds across the cell membrane. researchgate.net

For 2-Amino-5-phosphono-3-pentenoic acid as an NMDA receptor antagonist, MD simulations could predict its conformational preferences in the bound state within the receptor's ligand-binding pocket. These simulations could also shed light on the energetic contributions of specific residues to the binding affinity and the mechanism of receptor antagonism at an atomistic level.

Preclinical In Vitro and In Vivo Models for Mechanistic Elucidation

Cellular Transport Mechanisms and Antagonism (e.g., Peptide Transport Systems)

The cellular uptake of 2-Amino-5-phosphono-3-pentenoic acid is intricately linked to its biological activity, particularly in microorganisms. The (Z)-L-isomer of 2-Amino-5-phosphono-3-pentenoic acid, also known as APPA, is the toxic warhead of a class of naturally occurring antifungal and antibacterial phosphono-oligopeptides, including rhizocticins and plumbemycins. researchgate.netresearchgate.netnih.gov These oligopeptides are believed to enter fungal and bacterial cells via peptide transport systems. nih.govnih.govunl.edu

Once inside the target cell, host peptidases cleave the peptide bonds, releasing the active APPA. researchgate.netnih.govnih.gov The antifungal effect of rhizocticin A, for example, can be neutralized by various oligopeptides, which act as transport antagonists, further supporting the role of peptide transport systems in its uptake. nih.gov The selectivity of these antimicrobial peptides is determined by the proteinogenic amino acids attached to the APPA, as different oligopeptide transporters in various organisms can differentiate these sequences. unl.edu This prodrug strategy, employed by nature, allows for the targeted delivery of the active agent. unl.edu

The antagonistic action of APPA at a cellular level is primarily due to its inhibition of essential metabolic enzymes, as will be discussed in the following section.

Impact on Threonine Metabolism and Related Biochemical Pathways in Microorganisms and Fungi

The primary molecular target of (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) in microorganisms and fungi is threonine synthase. researchgate.netresearchgate.netnih.gov This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the final step in the biosynthesis of L-threonine from O-phospho-L-homoserine. researchgate.netnih.gov APPA acts as an irreversible inhibitor of threonine synthase by mimicking its natural substrate, phosphohomoserine. researchgate.netnih.gov The stable C-P bond in APPA, in place of the hydrolytically labile C-O-P moiety in the natural substrate, is key to its inhibitory activity. nih.gov

The inhibition of threonine synthase by APPA disrupts threonine biosynthesis, leading to a deficiency in this essential amino acid and consequently affecting protein synthesis and inhibiting cell growth. researchgate.netnih.gov This mechanism of action has been confirmed in various fungi, where the antifungal activity of rhizocticin A can be reversed by the addition of L-threonine. nih.gov The threonine biosynthetic pathway is an attractive target for antimicrobial agents as it is essential for bacteria, plants, and fungi, but is not present in humans. researchgate.netresearchgate.net

The interaction of APPA with PLP-dependent enzymes is not limited to threonine synthase. The (E)-isomer has been shown to be a reversible inhibitor of cystathionine (B15957) γ-synthase, another enzyme involved in amino acid metabolism. unl.edu

| Organism/System | Compound | Primary Molecular Target | Mechanism of Action |

| Fungi (e.g., Candida albicans) | (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) from Rhizocticin A | Threonine Synthase | Irreversible inhibition by mimicking the substrate phosphohomoserine, leading to disruption of threonine biosynthesis. |

| Bacteria (e.g., Escherichia coli) | (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) from Plumbemycins | Threonine Synthase | Inhibition of threonine biosynthesis. |

Neurobiological System Interactions in Animal Models (Focused on Receptor Mechanisms and Neuroprotection at a mechanistic level)

In animal models, 2-Amino-5-phosphono-3-pentenoic acid and its analogs are primarily characterized by their interaction with the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. The D,L-(E)-isomer of 2-amino-5-phosphono-3-pentenoic acid is a competitive antagonist at the glutamate recognition site of the NMDA receptor. tandfonline.com This antagonistic action at the NMDA receptor has been shown to have significant neurobiological effects in various animal models.

Studies in rats have demonstrated that NMDA receptor antagonists can modulate neuronal activity and have neuroprotective effects. For instance, antagonists of the NMDA receptor have been shown to be neuroprotective in animal models of stroke. ingentaconnect.com By blocking the excessive activation of NMDA receptors during ischemic events, these compounds can mitigate the downstream excitotoxic cascade that leads to neuronal cell death.

The antagonism of NMDA receptors by compounds like 2-Amino-5-phosphono-3-pentenoic acid provides a valuable tool for investigating the physiological and pathological roles of this receptor system.

Vi. Future Directions and Broader Research Implications

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of phosphonate (B1237965) natural products, including the parent compounds of APPA like rhizocticins and plumbemycins, involves a series of remarkable and often unprecedented enzymatic transformations. acs.org While the general outline of phosphonate biosynthesis begins with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), the specific pathways leading to the diverse array of phosphonate compounds are still being uncovered. acs.orgresearchgate.net

The rhizocticin biosynthetic gene cluster (rhi) in Bacillus subtilis has been identified and characterized, shedding light on the genetic basis for its production. acs.orgresearchgate.netnih.gov A key step in the formation of APPA within this pathway is an unusual aldol (B89426) reaction between phosphonoacetaldehyde (B103672) and oxaloacetate, catalyzed by the aldolase (B8822740) homolog RhiG. acs.orgnih.gov The heterologous production of rhizocticin B in a non-producing strain of Bacillus subtilis has provided a platform for studying these enzymes and their mechanisms. acs.orgresearchgate.netnih.gov

Further research into the biosynthetic gene clusters of various phosphonate-producing organisms is crucial. Comparative genomics, heterologous expression, and biochemical reconstitution experiments are powerful tools to elucidate these complex pathways. acs.org Such studies are likely to reveal novel enzymes with unique catalytic capabilities, expanding our understanding of biocatalysis and natural product biosynthesis. The high specificity of enzymes like the ATP-grasp ligases involved in phosphonopeptide assembly presents an opportunity to understand the structural basis of substrate recognition and catalysis. acs.org

Rational Design of Novel Enzyme Inhibitors and Receptor Modulators Based on APPA Scaffold

The phosphonate group of APPA makes it an isostere of phosphate (B84403) esters and carboxylic acids, enabling it to act as a potent inhibitor of enzymes that process these functional groups. asm.org This mimicry is central to its biological activity and makes the APPA scaffold an attractive starting point for the rational design of new enzyme inhibitors and receptor modulators.

APPA itself is a known irreversible inhibitor of threonine synthase, an essential enzyme in bacteria, plants, and fungi. nih.govnih.gov This makes it a target for the development of novel antimicrobial agents. The structural basis of this inhibition has been investigated, revealing a covalent complex between APPA and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor of the enzyme. nih.govacs.org This detailed mechanistic understanding provides a roadmap for designing more potent and selective inhibitors.

Beyond its antimicrobial potential, the APPA scaffold can be modified to target other enzymes and receptors. The synthesis of various APPA derivatives and analogs has been reported, demonstrating the chemical tractability of this molecule. tandfonline.comoup.com By altering the substituents on the pentenoic acid backbone, it is possible to modulate the molecule's affinity and selectivity for different biological targets. For instance, APPA has been identified as a competitive antagonist at the glutamate (B1630785) recognition site of NMDA receptors, suggesting its potential as a modulator of neurochemical pathways. tandfonline.com The development of combinatorial libraries based on the APPA scaffold, coupled with high-throughput screening, could accelerate the discovery of new lead compounds for a variety of therapeutic areas. unl.edu

Table 1: Examples of APPA-based Compounds and Their Potential Applications

| Compound/Derivative | Target | Potential Application |

| Rhizocticin A | Threonine Synthase | Antifungal agent nih.govcnr.it |

| Plumbemycin A/B | Threonine Antimetabolite | Antibacterial agent tandfonline.com |

| (E)-APPA | NMDA Receptor Antagonist | Neurochemical research tool tandfonline.com |

| APPA Analogs | Various Enzymes | Drug discovery lead structures |

Mechanistic Insights for Antimicrobial and Neurochemical Research

The study of APPA and its parent compounds offers profound mechanistic insights into both antimicrobial action and neurochemical processes. As an irreversible inhibitor of threonine synthase, APPA disrupts a metabolic pathway crucial for the survival of many pathogenic microorganisms but absent in humans, highlighting it as a promising antimicrobial target. nih.govnih.govacs.org The mechanism of self-resistance in the producing organism, Bacillus subtilis, which involves a second, APPA-resistant threonine synthase, provides valuable information for overcoming potential resistance mechanisms in target pathogens. acs.org

In the realm of neurochemistry, the interaction of APPA with NMDA receptors opens avenues for investigating the role of these receptors in normal brain function and in neurological disorders. tandfonline.com The ability to modulate NMDA receptor activity with specific antagonists like APPA is critical for dissecting the complex signaling pathways involved in learning, memory, and synaptic plasticity. nih.govnih.gov Further research into the structure-activity relationships of APPA derivatives at NMDA receptors could lead to the development of tool compounds with enhanced subtype selectivity, allowing for a more precise interrogation of receptor function.

The antimicrobial and neurochemical activities of APPA are not mutually exclusive fields of study. The insights gained from one area can often inform the other. For example, understanding the transport mechanisms that allow phosphonopeptides to enter bacterial cells could be applied to the design of brain-penetrant NMDA receptor modulators.

Development of Research Tools for Biochemical and Neurobiological Investigations

The unique properties of APPA make it a valuable tool for biochemical and neurobiological research. As a specific inhibitor of threonine synthase, APPA can be used to probe the intricacies of amino acid metabolism and its regulation in various organisms. nih.gov Its use in metabolomic studies can help to elucidate the downstream effects of inhibiting this key enzymatic step. cambridge.org

In neurobiology, APPA and its derivatives serve as pharmacological probes to study the function of NMDA receptors. tandfonline.com By selectively blocking these receptors, researchers can investigate their contribution to synaptic transmission, long-term potentiation, and excitotoxicity. The development of radiolabeled or fluorescently tagged versions of APPA could enable the visualization and quantification of NMDA receptors in different brain regions and under various physiological and pathological conditions.

Furthermore, the synthetic routes developed for APPA and its analogs provide a foundation for creating a diverse toolkit of chemical probes. tandfonline.comoup.com These tools can be designed to have specific properties, such as photo-crosslinking capabilities to identify binding partners or caged versions that can be activated with light for precise temporal and spatial control of receptor inhibition. The continued development of such research tools will undoubtedly fuel new discoveries in both biochemistry and neurobiology.

Q & A

Q. What methodologies assess the environmental impact or terrestrial toxicity of this compound?

- Methodological Answer : Follow EPA guidelines for acute/chronic toxicity testing in model organisms (e.g., Daphnia magna). Use high-resolution mass spectrometry (HRMS) to detect degradation products in soil/water matrices. Life cycle assessment (LCA) models evaluate synthesis waste streams .

Methodological Frameworks for Research Design

- PICO-TT Framework : For hypothesis-driven studies, structure questions around Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control analogs), Outcome (IC50), Type of question (mechanistic), and Type of study (in vitro/in silico) .

- FINER Criteria : Ensure questions are Feasible (resource-appropriate), Interesting (knowledge-gap filling), Novel (understudied phosphonate analogs), Ethical (toxicity minimized), and Relevant (therapeutic/agricultural applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.